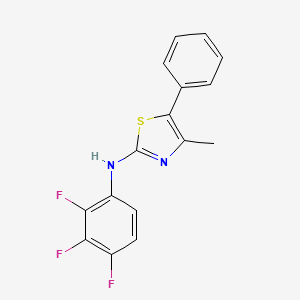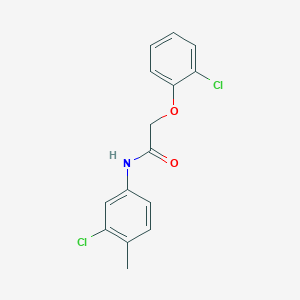![molecular formula C25H20F2N2O3 B12456952 3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B12456952.png)
3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The compound’s structure includes a benzamide core, a pyrrolidinone ring, and fluorophenyl groups, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of fluorine atoms. One common synthetic route involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 3-fluorobenzoyl chloride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may need elevated temperatures and the presence of a suitable solvent to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides with different functional groups.
科学研究应用
3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound in the development of new drugs for various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials and coatings. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.
作用机制
The mechanism of action of 3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
- 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
- 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Compared to similar compounds, 3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide stands out due to its unique combination of a benzamide core, a pyrrolidinone ring, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its fluorinated nature enhances its stability and resistance to metabolic degradation, which can be advantageous in medicinal chemistry and industrial applications.
属性
分子式 |
C25H20F2N2O3 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C25H20F2N2O3/c26-19-9-11-21(12-10-19)29-23(30)16-22(25(29)32)28(14-13-17-5-2-1-3-6-17)24(31)18-7-4-8-20(27)15-18/h1-12,15,22H,13-14,16H2 |
InChI 键 |
BZQNEGBZXJLRFO-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456875.png)
![2-[2-Methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid](/img/structure/B12456879.png)

![2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B12456889.png)
![N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12456893.png)
![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B12456895.png)
![4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12456904.png)
![4-Chloro-3-({[(3,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12456916.png)
![6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12456926.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide](/img/structure/B12456929.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12456931.png)
![1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12456933.png)
![Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12456942.png)
